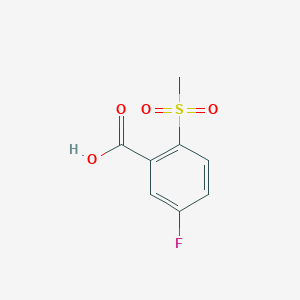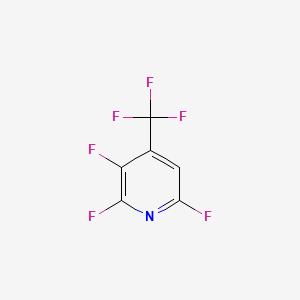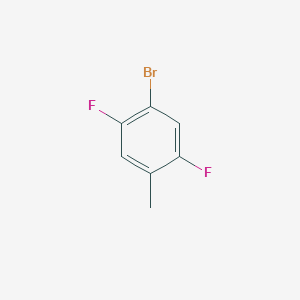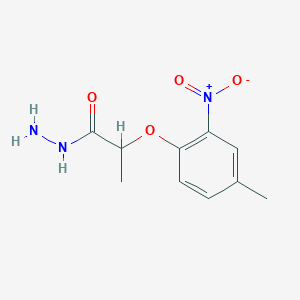
4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Overview
Description
4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acaricidal Activity and Mechanism
Octadecanoic acid-3,4-tetrahydrofuran diester derivatives, including those with benzoic acid-2-benzyloxy-3,4-tetrahydrofuran diester structures, exhibit enhanced acaricidal activity against Sarcoptes scabiei var. Cuniculi. The acaricidal mechanism is related to the interference with energy metabolism processes such as the citric acid cycle and fatty acid metabolism (Li et al., 2022).
Crystal Structures
4-(Oxiran-2-ylmethoxy) benzoic acid and related compounds have been studied through X-ray crystallography, contributing to the understanding of their molecular structures and interactions (Obreza & Perdih, 2012).
Synthesis of Benzoic Acid from Biomass-Derived Furan
Research on the synthesis of benzoic acid from biomass-derived furan through Diels–Alder and dehydration reactions demonstrates a potential application in sustainable chemistry (Mahmoud et al., 2015).
Antibacterial Activity of Schiff Bases Derived from 4-Aminobenzoic Acid
Schiff bases derived from 4-aminobenzoic acid, including furan-2-ylmethylene variants, exhibit antibacterial properties against various bacterial strains, highlighting their potential in medical applications (Parekh et al., 2005).
Antimicrobial Activity of Thiazolidinones
The synthesis of 4-[5-(6-cyano-5-oxo-3-phenyl-2-phenylimino-2,3,4,5,6,7-hexahydrothiazolo[4,5-b]pyridin-7-yl)furan-2-yl]benzoic acids demonstrates significant antimicrobial properties, offering potential in the field of pharmaceuticals (Sodha et al., 2003).
Lanthanide-based Coordination Polymers
Lanthanide coordination compounds synthesized from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, display photophysical properties that are relevant for materials science applications (Sivakumar et al., 2011).
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLNPDFDAPBKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396109 | |
| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565194-75-4 | |
| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)
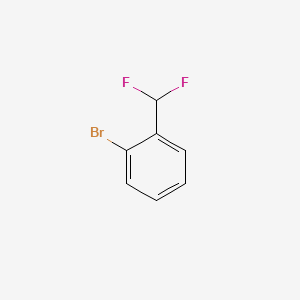
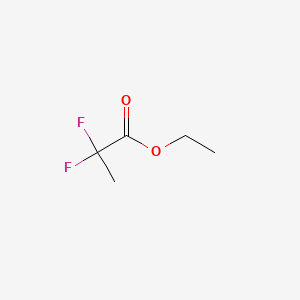
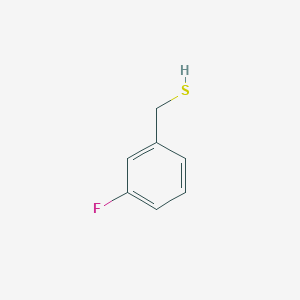
![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)
